molecular formula C20H20FN3O3 B11298761 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11298761
M. Wt: 369.4 g/mol
InChI Key: YIIOYZCLKLFTHA-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a fluorophenyl-oxadiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the tert-Butylphenoxy Group: The tert-butylphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the tert-butylphenoxy derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenoxy)propanoic acid
  • 2,4-Ditert butyl phenol
  • 2-(4-tert-Butylphenoxy)-5-(4-fluorophenyl)pyrimidine

Uniqueness

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20FN3O3/c1-20(2,3)14-6-10-16(11-7-14)26-12-17(25)22-19-23-18(27-24-19)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3,(H,22,24,25)

InChI Key

YIIOYZCLKLFTHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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